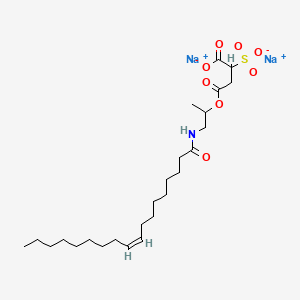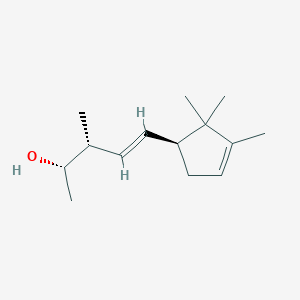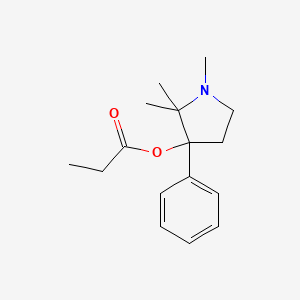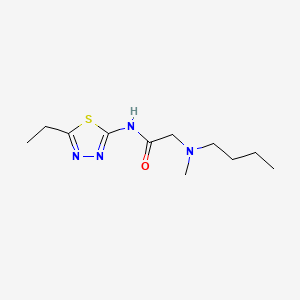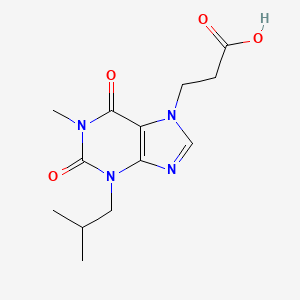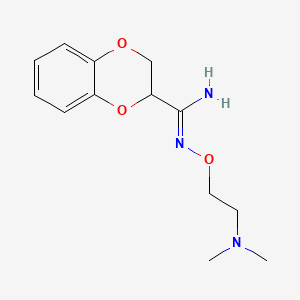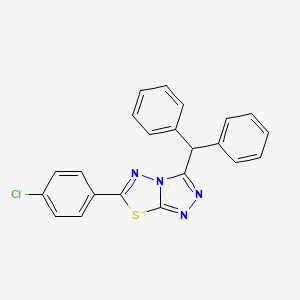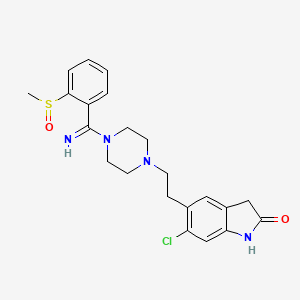
S-Methyl-dihydro-zip-SO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-dihydro-zip-SO is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of S-Methyl-dihydro-ziprasidone, which is known for its biological activities. This compound is particularly noted for its role in metabolic studies and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-dihydro-zip-SO typically involves the oxidation of S-Methyl-dihydro-ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The scalability of the process is achieved through continuous flow reactors and automated systems that monitor and adjust reaction conditions in real-time.
化学反応の分析
Types of Reactions
S-Methyl-dihydro-zip-SO undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using strong oxidizing agents.
Reduction: Reduction back to S-Methyl-dihydro-ziprasidone using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Sulfone Derivatives: Formed through further oxidation.
Reduced Forms: S-Methyl-dihydro-ziprasidone, achieved through reduction reactions.
科学的研究の応用
S-Methyl-dihydro-zip-SO has a wide range of applications in scientific research:
Chemistry: Used as a model compound in oxidation-reduction studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of S-Methyl-dihydro-zip-SO involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound’s sulfoxide group plays a crucial role in its binding affinity and selectivity towards these receptors, influencing its pharmacological profile .
類似化合物との比較
Similar Compounds
S-Methyl-dihydro-ziprasidone: The parent compound, known for its antipsychotic properties.
ZIP Sulfoxide: Another sulfoxide derivative with similar chemical properties.
N-Dealkyl ZIP Sulfone: A related compound formed through metabolic pathways.
Uniqueness
S-Methyl-dihydro-zip-SO stands out due to its specific sulfoxide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study, with promising implications for future research and development.
特性
CAS番号 |
194280-90-5 |
|---|---|
分子式 |
C22H25ClN4O2S |
分子量 |
445.0 g/mol |
IUPAC名 |
6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) |
InChIキー |
HPOSSXUVDXJKJW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


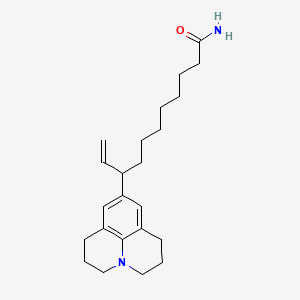
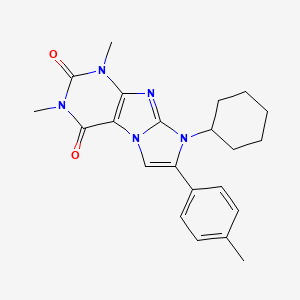
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)
